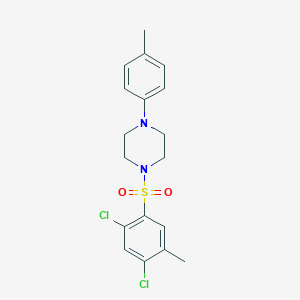
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as DMMP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been shown to exhibit significant pharmacological activity, particularly as an inhibitor of the phosphodiesterase 4 (PDE4) enzyme. In
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its ability to inhibit the PDE4 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP in cells, leading to a reduction in inflammatory responses. Additionally, this compound has been shown to exhibit antioxidant activity, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant anti-inflammatory effects in vitro and in vivo. In animal models of asthma and COPD, this compound has been shown to reduce airway inflammation and improve lung function. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine for lab experiments is its ability to inhibit the PDE4 enzyme with high selectivity. This makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is its potential as a treatment for inflammatory diseases such as asthma and COPD. Further research is needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, this compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to determine the mechanisms underlying this compound's neuroprotective effects and to develop more effective formulations for administration. Finally, this compound's ability to inhibit PDE4 with high selectivity makes it a useful tool for studying the role of PDE4 in various biological processes, and further research is needed to explore these applications.
Métodos De Síntesis
The synthesis of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves the reaction of 1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine with sodium hydride in dimethylformamide. This reaction results in the formation of this compound as a white crystalline solid, which can be further purified through recrystallization with ethanol.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. One of the main areas of interest has been its ability to inhibit the PDE4 enzyme, which is involved in the regulation of inflammatory responses. This compound has been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPHBQPHJIZADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


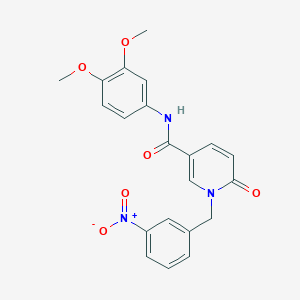
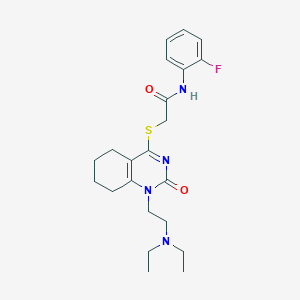
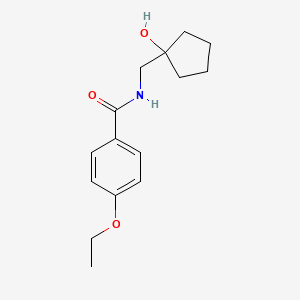

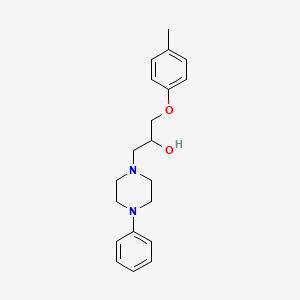
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)
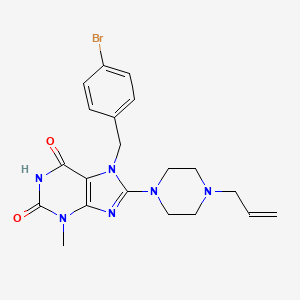
![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2958886.png)